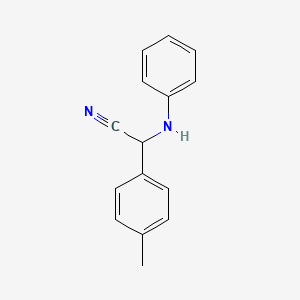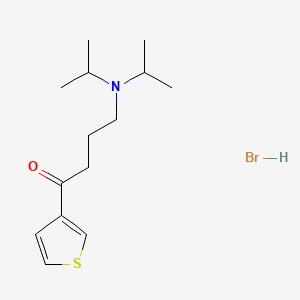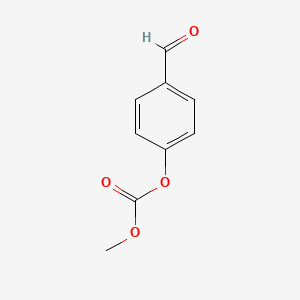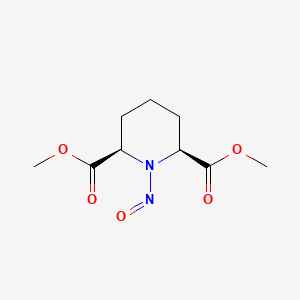
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of nitroso and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring using methylation reactions.
Nitrosation: The nitroso group is introduced through nitrosation reactions, typically using nitrous acid or other nitrosating agents.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-2,6-Dimethylmorpholine: A similar compound with a morpholine ring instead of a piperidine ring.
(2R,6S)-1,2,6-Trimethylpiperazine: Another related compound with a piperazine ring.
Uniqueness
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
22910-15-2 |
|---|---|
Formule moléculaire |
C9H14N2O5 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(12)6-4-3-5-7(9(13)16-2)11(6)10-14/h6-7H,3-5H2,1-2H3/t6-,7+ |
Clé InChI |
RGVQTLZCZAVILP-KNVOCYPGSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCC[C@H](N1N=O)C(=O)OC |
SMILES canonique |
COC(=O)C1CCCC(N1N=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



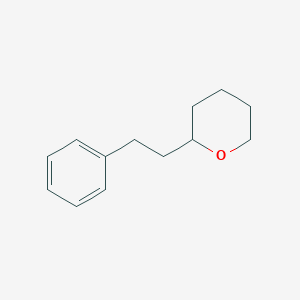
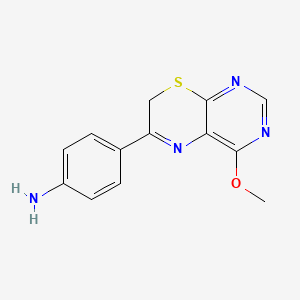
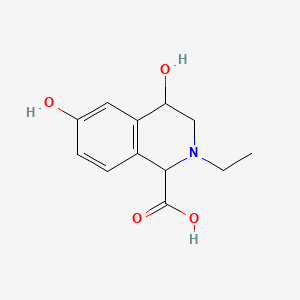
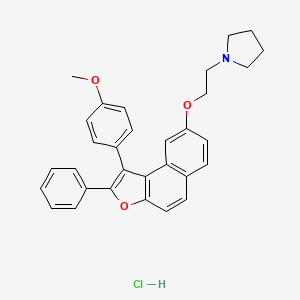


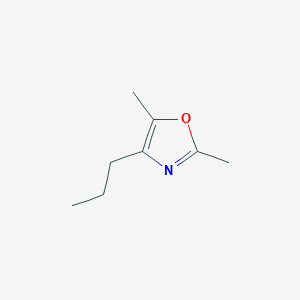

![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
